Benzamide, 4-nitro-N-(phenylsulfonyl)-

Description

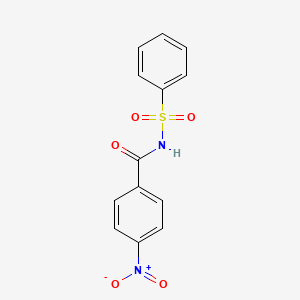

4-Nitro-N-(phenylsulfonyl)benzamide (CAS: 22017-47-6) is a benzamide derivative featuring a nitro group at the para position of the benzoyl ring and a phenylsulfonyl substituent on the amide nitrogen. This structure combines electron-withdrawing (nitro) and bulky (phenylsulfonyl) groups, which influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(benzenesulfonyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5S/c16-13(10-6-8-11(9-7-10)15(17)18)14-21(19,20)12-4-2-1-3-5-12/h1-9H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEUNFWYPVZJNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396961 | |

| Record name | Benzamide, 4-nitro-N-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22017-47-6 | |

| Record name | Benzamide, 4-nitro-N-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-nitro-N-(phenylsulfonyl)- typically involves the reaction of 4-nitrobenzoyl chloride with phenylsulfonamide in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile at a controlled temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for Benzamide, 4-nitro-N-(phenylsulfonyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-nitro-N-(phenylsulfonyl)- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Reduction: 4-amino-N-(phenylsulfonyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

Benzamide, 4-nitro-N-(phenylsulfonyl)- has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.

Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 4-nitro-N-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfonyl group enhances the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Benzamides

4-Nitro-N-(2,6-dimethylphenyl)benzamide

- Structure : Similar nitrobenzamide core but with a 2,6-dimethylphenyl group instead of phenylsulfonyl.

- Activity : Demonstrated anticonvulsant activity in the maximal electroshock (MES) test, showing twice the potency of phenytoin .

4-Nitro-N-(5-nitropyridin-2-yl)benzamide

- Structure : Nitrobenzamide with a 5-nitropyridinyl substituent.

- Activity : Exhibited antibacterial activity against Gram-positive and Gram-negative strains (MIC: 0.22–1.49 µM) .

- Key Difference : The pyridinyl moiety may facilitate hydrogen bonding with bacterial targets, whereas the phenylsulfonyl group in the target compound could enhance sulfonamide-specific enzyme inhibition.

Sulfonamide Derivatives

4-Nitro-N-phenylbenzenesulfonamide (CAS: 1576-44-9)

- Structure: Nitrobenzenesulfonamide with a phenylamino group.

- Activity : Used as a precursor in sulfonamide drug synthesis. Its nitro group enhances electrophilicity, aiding covalent interactions in biological systems .

- Key Difference : The benzamide core in the target compound may offer greater conformational flexibility than the rigid benzenesulfonamide scaffold.

N-Benzoyl-N-(5-bromopyridin-2-yl)trifluoromethanesulfonamide

Hybrid Benzamide-Sulfonamide Compounds

4-Chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide (CAS: 303147-79-7)

- Structure : Chlorobenzamide with a phenylthio substituent.

- Activity: Not explicitly reported, but the phenylthio group may modulate redox activity .

Research Findings and Pharmacological Implications

Anticonvulsant Activity

- Target Compound : Likely interacts with voltage-gated sodium channels, similar to phenytoin, but the phenylsulfonyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .

- Analogues : N-(2-Chloro-6-methylphenyl)-4-nitrobenzamide showed 3× higher potency than phenytoin in MES tests, suggesting that halogen and alkyl substituents optimize anticonvulsant efficacy .

Antibacterial Activity

Gastrointestinal Effects

Data Table: Structural and Functional Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.